4-Chloro-3-cyclopropylanisole
Overview
Description
4-Chloro-3-methylphenol, also known as p-Chlorocresol, is an organic chlorinated compound . It’s a derivative of phenol and is used as an antiseptic and disinfectant . Another compound, 4-Chloroanisole, is a colorless liquid used in various chemical reactions .
Synthesis Analysis
The synthesis of 4-chloro-3-methylphenol involves the reaction of 3-methylphenol with potassium bisulfate and ammonium chloride in acetonitrile . For 4-chloroanisole, standard methods for the preparation of acyl chlorides can be applied .
Molecular Structure Analysis
The molecular formula of 4-Chloro-3-methylphenol is ClC6H3CH3OH . For 4-Chloroanisole, the molecular formula is C7H7ClO .
Chemical Reactions Analysis
4-Chloro-3-methylphenol can react with acetic anhydride to produce acetic-4-chloro-3-methylphenol . 3-Chloropropionyl chloride is a bifunctional reagent capable of acylation and possesses a 2-chloro-ethyl fragment (CH2CH2Cl), which can be subjected to nucleophilic substitution .
Physical And Chemical Properties Analysis
4-Chloroanisole has a melting point of -18 °C, a boiling point of 198-202 °C, and a density of 1.164 g/mL at 25 °C .
Safety And Hazards
Future Directions
While specific future directions for 4-Chloro-3-cyclopropylanisole are not available, research on similar compounds like 4-chloro-3-formylcoumarins has been reported. These compounds have been used in the development of 3,4-substituted coumarins as well as 5-, 6- and 7-membered ring fused coumarin derivatives .
properties
IUPAC Name |
1-chloro-2-cyclopropyl-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-12-8-4-5-10(11)9(6-8)7-2-3-7/h4-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMKXUXVPJOMEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-cyclopropylanisole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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